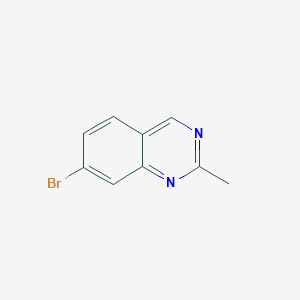

![molecular formula C6H3BrN2S B1291557 7-Bromothieno[3,2-d]pyrimidine CAS No. 21586-25-4](/img/structure/B1291557.png)

7-Bromothieno[3,2-d]pyrimidine

Übersicht

Beschreibung

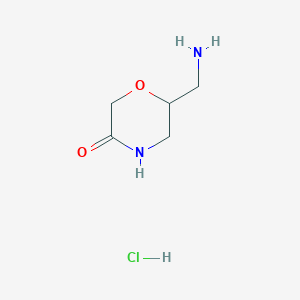

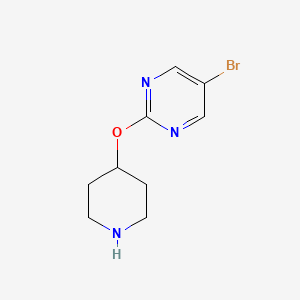

7-Bromothieno[3,2-d]pyrimidine is an organic compound that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division . This compound has been synthesized for use as an anti-cancer agent .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

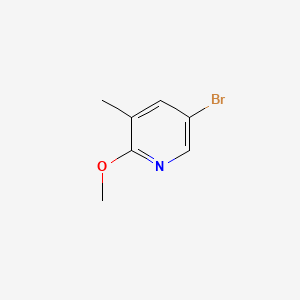

The molecular formula of 7-Bromothieno[3,2-d]pyrimidine is C6H3BrN2S . The SMILES string representation is BrC1=CSC2=CN=CN=C21 .Physical And Chemical Properties Analysis

The physical form of 7-Bromothieno[3,2-d]pyrimidine is solid . The molecular weight is 215.07 g/mol .Wissenschaftliche Forschungsanwendungen

Anticancer Research

7-Bromothieno[3,2-d]pyrimidine: has shown promise in anticancer research due to its ability to inhibit tyrosine kinases . These enzymes are pivotal in cell growth and division, and their dysregulation is often linked to cancer progression. Specifically, this compound has been effective against the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells, offering a potential pathway for therapeutic intervention .

Drug Discovery

As a versatile building block, 7-Bromothieno[3,2-d]pyrimidine is utilized in the synthesis of various drug molecules. Its structural diversity allows for the creation of compounds with potential antimicrobial, antimalarial, antiviral, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties .

Central Nervous System (CNS) Agents

The pyrimidine scaffold, to which 7-Bromothieno[3,2-d]pyrimidine belongs, is critical in developing CNS-active agents. These include potential treatments for neurological disorders, acting as calcium channel blockers and antidepressants .

Immunological Treatments

Pyrimidine derivatives are being explored for their role in immunology and immuno-oncology7-Bromothieno[3,2-d]pyrimidine could be a key precursor in synthesizing new compounds that modulate the immune system to fight against various diseases, including cancer .

Chronic Pain Management

Research into pyrimidine-based drugs has included the development of analgesics for chronic pain management7-Bromothieno[3,2-d]pyrimidine may serve as a starting point for creating novel analgesic drugs with improved efficacy and reduced side effects .

Diabetes Mellitus Treatment

The pyrimidine core is also significant in the synthesis of drugs for treating diabetes mellitus7-Bromothieno[3,2-d]pyrimidine could contribute to the development of new therapeutic agents that better manage blood sugar levels and offer alternative treatment options .

Wirkmechanismus

Target of Action

7-Bromothieno[3,2-d]pyrimidine is an anti-cancer drug that primarily targets tyrosine kinases . Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and division .

Mode of Action

The compound inhibits the activity of tyrosine kinases . By doing so, it disrupts the normal signaling pathways that control cell growth and division, leading to the death of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by 7-Bromothieno[3,2-d]pyrimidine is the BCR-ABL tyrosine kinase pathway . This pathway is often overactive in chronic myeloid leukemia cells, leading to uncontrolled cell growth . By inhibiting the BCR-ABL tyrosine kinase, 7-Bromothieno[3,2-d]pyrimidine can halt the growth of these cancer cells .

Result of Action

The inhibition of tyrosine kinases by 7-Bromothieno[3,2-d]pyrimidine results in the disruption of cell growth and division . This can lead to the death of cancer cells, particularly those in chronic myeloid leukemia, where the BCR-ABL tyrosine kinase pathway is often overactive .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQOYFDDMSKPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620827 | |

| Record name | 7-Bromothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21586-25-4 | |

| Record name | 7-Bromothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

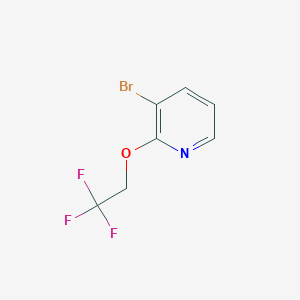

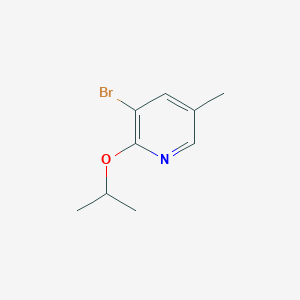

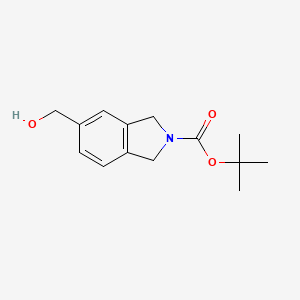

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)